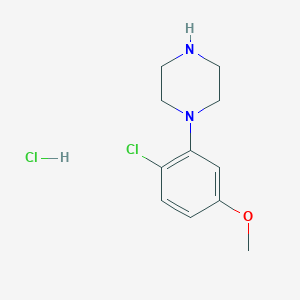
1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.
Méthodes De Préparation
The synthesis of 1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride typically involves the reaction of 2-chloro-5-methoxyaniline with piperazine in the presence of hydrochloric acid. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents .
Analyse Des Réactions Chimiques
1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding amines and alcohols
Applications De Recherche Scientifique
1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain medical conditions.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
- 1-(2-Methoxyphenyl)piperazine hydrochloride
- 1-(4-Methoxyphenyl)piperazine hydrochloride
- 1-(3-Chlorophenyl)piperazine hydrochloride These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The presence of different substituents on the phenyl ring can significantly influence their behavior and applications .
Propriétés
IUPAC Name |
1-(2-chloro-5-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACFVTCZAHYIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
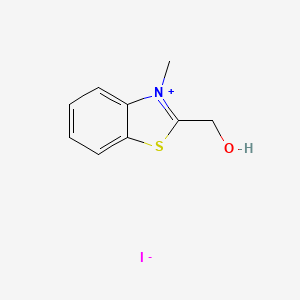
![8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2946346.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)
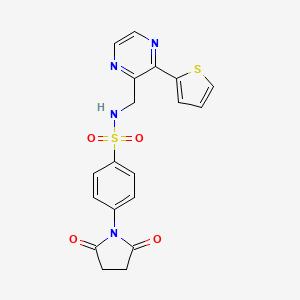
![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2946351.png)
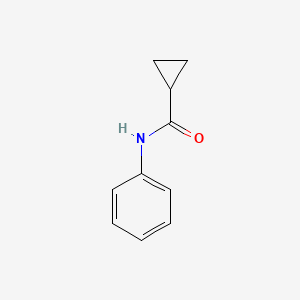
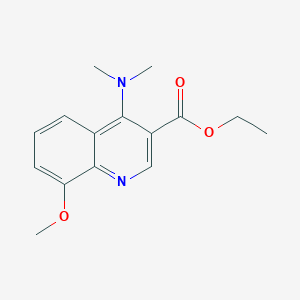
![N'-[3-(methylsulfanyl)phenyl]-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2946359.png)
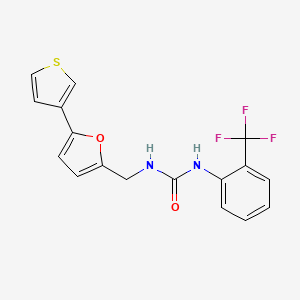
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)
![2-[(2-Hydroxyethyl)sulfinyl]benzoic acid](/img/structure/B2946364.png)
![2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol](/img/structure/B2946366.png)
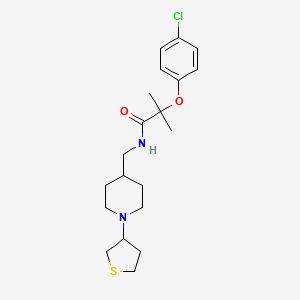
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2946368.png)
